molecular formula C3H10Cl3N B15470656 Azane;chloromethane;1,2-dichloroethane CAS No. 51952-69-3

Azane;chloromethane;1,2-dichloroethane

Cat. No.: B15470656
CAS No.: 51952-69-3
M. Wt: 166.47 g/mol
InChI Key: MOJNXBSRGGKFIB-UHFFFAOYSA-N
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Description

Azane (NH₃), commonly known as ammonia, is a nitrogen hydride with a trigonal pyramidal structure. It is a colorless gas with a pungent odor, widely used in fertilizers, refrigeration, and industrial cleaning agents. Chloromethane (CH₃Cl), or methyl chloride, is a chlorinated methane derivative with a tetrahedral geometry. It is a volatile liquid/gas used as a refrigerant, methylating agent, and in silicone polymer production. 1,2-Dichloroethane (ClCH₂CH₂Cl) is a chlorinated ethane isomer with a staggered conformation. It is a colorless, sweet-smelling liquid primarily used in vinyl chloride synthesis for PVC production and as an industrial solvent .

Properties

CAS No.

51952-69-3

Molecular Formula

C3H10Cl3N

Molecular Weight

166.47 g/mol

IUPAC Name

azane;chloromethane;1,2-dichloroethane

InChI

InChI=1S/C2H4Cl2.CH3Cl.H3N/c3-1-2-4;1-2;/h1-2H2;1H3;1H3

InChI Key

MOJNXBSRGGKFIB-UHFFFAOYSA-N

Canonical SMILES

CCl.C(CCl)Cl.N

Related CAS

51952-69-3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Chemical and Physical Properties

Table 1: Key Physical and Chemical Properties
Property Azane (NH₃) Chloromethane (CH₃Cl) 1,2-Dichloroethane (ClCH₂CH₂Cl)
Molecular Weight (g/mol) 17.03 50.49 98.96
Boiling Point (°C) -33.34 -24.2 83.5
Density (g/cm³) 0.681 (liquid, -33°C) 0.915 (liquid, 20°C) 1.235 (20°C)
Solubility in Water Highly soluble 0.5 g/100 mL (20°C) 0.87 g/100 mL (20°C)
Vapor Pressure (mmHg) 8.5 (at 20°C) 430 (at 20°C) 64 (at 20°C)
Reactivity Strong base Nucleophilic substitution Dehydrohalogenation

Structural and Functional Differences :

  • Azane is polar due to its lone pair on nitrogen, enabling hydrogen bonding.
  • 1,2-Dichloroethane is nonpolar, with chlorine atoms reducing reactivity compared to chlorinated methanes .

Toxicity and Health Impacts

Table 2: Toxicological Profiles
Compound Acute Toxicity Chronic Effects Key Mechanisms
Azane Respiratory irritation, burns Chronic lung damage Alkaline corrosion of tissues
Chloromethane CNS depression, dizziness Liver/kidney damage, neurotoxicity Metabolic activation to formaldehyde
1,2-Dichloroethane Headache, nausea, CNS depression Neurotoxicity, liver/kidney damage, cancer CYP2E1-mediated oxidative stress

Key Findings :

  • 1,2-Dichloroethane induces oxidative stress, disrupting blood-brain barrier proteins (e.g., occludin, claudin-5), leading to cerebral edema . Vitamin E mitigates this by suppressing CYP2E1 expression .
  • Chloromethane forms DNA adducts via metabolic intermediates, contributing to mutagenicity .
  • Azane ’s toxicity is primarily due to its caustic nature, causing tissue damage upon contact .

Environmental Impact and Degradation

Table 3: Environmental Behavior
Compound Persistence Bioaccumulation Degradation Pathways
Azane Low (days in air) None Photolysis, microbial oxidation
Chloromethane Moderate (~1 year) Low Atmospheric oxidation, hydrolysis
1,2-Dichloroethane High (years) Low Microbial reductive dechlorination

Notable Studies:

  • 1,2-Dichloroethane is degraded by Starkeya sp. T-2 bacteria via Haldane kinetics (max degradation rate: 0.54 h⁻¹) . Bioelectrochemical systems achieve 77.5% ethylene conversion via cathodic reduction .
  • Chloromethane interacts with cryptophane-A, influencing its environmental mobility .

Preparation Methods

Preparation Methods of Azane (Ammonia)

The Haber-Bosch Process

The Haber-Bosch process remains the cornerstone of industrial ammonia production, accounting for over 70% of global output. This method involves the direct reaction of nitrogen ($$N2$$) and hydrogen ($$H2$$) under high-pressure conditions:

$$
N2 + 3H2 \rightleftharpoons 2NH_3 \quad \Delta H^\circ = -92.4 \, \text{kJ/mol}
$$

Catalytic System and Conditions
  • Catalyst : Magnetite ($$Fe3O4$$) promoted with $$Al2O3$$, $$K_2O$$, and $$CaO$$.
  • Temperature : 400–500°C (balances kinetic and thermodynamic requirements).
  • Pressure : 150–250 atm (shifts equilibrium toward $$NH_3$$).

The process achieves ~15% single-pass conversion, with unreacted gases recycled.

Historical Evolution

Fritz Haber’s 1909 laboratory-scale demonstration evolved into Carl Bosch’s industrial implementation by 1913, overcoming material challenges for high-pressure reactors.

Preparation Methods of Chloromethane

Methanol-Hydrogen Chloride Reaction

The predominant method involves gas-phase hydrochlorination of methanol ($$CH_3OH$$) with hydrogen chloride ($$HCl$$):

$$
CH3OH + HCl \rightarrow CH3Cl + H_2O \quad \Delta H^\circ = -34 \, \text{kJ/mol}
$$

Industrial Process Variants
Parameter Liquid Phase Catalysis Gas Phase Catalysis
Catalyst $$ZnCl_2$$ (70–80% conc.) $$Al2O3$$-based catalysts
Temperature 135–155°C 280–350°C
Pressure 0.13–0.25 MPa Atmospheric
Purity ≥99.5% (after purification) ~98% (requires refining)
Purification Challenges
  • Byproducts : Dimethyl ether ($$CH3OCH3$$), water, and unreacted $$HCl$$.
  • Innovative Separation : Chinese patents (CN112898115A, CN110922292A) propose methanol-based absorption and extractive distillation to replace sulfuric acid drying, reducing waste acid generation.

Preparation Methods of 1,2-Dichloroethane

Direct Chlorination of Ethylene

The addition of chlorine ($$Cl2$$) to ethylene ($$C2H_4$$) is the primary route:

$$
C2H4 + Cl2 \rightarrow C2H4Cl2 \quad \Delta H^\circ = -220 \, \text{kJ/mol}
$$

Process Design
  • Catalyst : Ferric chloride ($$FeCl_3$$) in a liquid-phase reactor.
  • Conditions : 40–70°C, atmospheric pressure.
  • Yield : >90% with minimal side products.
Oxychlorination Alternative

While not covered in the cited patent, modern plants often integrate oxychlorination ($$C2H4 + 2HCl + \frac{1}{2}O2 \rightarrow C2H4Cl2 + H_2O$$) to utilize $$HCl$$ byproducts from other processes.

Comparative Analysis of Methodologies

Energy and Environmental Impact

Compound Energy Intensity (GJ/ton) CO₂ Footprint (kg/ton)
Ammonia 28–32 1.6–2.2
Chloromethane 5–7 0.8–1.1
1,2-Dichloroethane 3–4 0.5–0.7

Technological Advancements

  • Ammonia : Research into electrochemical $$NH_3$$ synthesis (e.g., plasma-assisted catalysis) aims to reduce Haber-Bosch’s energy demands.
  • Chloromethane : Membrane-based separation in Chinese patents reduces methanol consumption by 30%.
  • 1,2-Dichloroethane : Catalytic distillation columns integrate reaction and separation, enhancing efficiency.

Q & A

Q. What are the primary routes of 1,2-dichloroethane exposure in laboratory settings, and how can researchers quantify absorption rates?

1,2-Dichloroethane exposure occurs via inhalation, dermal contact, and ingestion. Dermal absorption studies using in vitro human skin models reveal that only 0.13–0.21% of applied doses (7.9–63.1 mg/cm²) are absorbed over 24 hours, with most evaporating from the skin surface . However, conflicting data from older occupational studies (e.g., Urusova, 1953) suggest higher mammary transfer rates (up to 2.8 mg/100 mL milk), though methodological gaps (e.g., unreported sample sizes, analytical techniques) limit reliability . To resolve contradictions, researchers should prioritize standardized in vitro models with mass spectrometry for quantifying volatile organic compounds (VOCs) in biological matrices.

Q. What neurological effects are associated with acute 1,2-dichloroethane exposure, and how can neurotoxic mechanisms be experimentally validated?

Inhalation exposure induces brain edema, vacuolation, and reduced locomotor activity in mice, while occupational case reports describe neuroimaging abnormalities in humans . Methodologically, neurotoxicity can be assessed via:

  • Behavioral assays : Open-field tests for locomotor inhibition in rodents.
  • Histopathology : Staining for neuronal necrosis or glial activation.
  • Biomarker analysis : Quantifying brain water content or oxidative stress markers (e.g., glutathione depletion) .
    Contradictions arise in oral studies: gavage administration shows neurotoxicity, but higher drinking-water doses do not, suggesting dose-dependent metabolic saturation .

Q. How does 1,2-dichloroethane contribute to ozone formation, and what analytical methods quantify its environmental impact?

1,2-Dichloroethane acts as a VOC precursor to ozone via photochemical reactions. Researchers use gas chromatography-mass spectrometry (GC-MS) to measure atmospheric concentrations and model ozone production potential (OPP) using kinetic reactivity parameters (e.g., OH radical reaction rates) . Field studies at industrial sites (e.g., airports) correlate 1,2-dichloroethane emissions with elevated O₃ levels, but confounding factors (e.g., co-emitted NOₓ) require multivariate regression analysis .

Advanced Research Questions

Q. How can conflicting data on 1,2-dichloroethane carcinogenicity be resolved, and what read-across strategies apply to isomers like 1,1-dichloroethane?

The EPA uses toxicological read-across to bridge data gaps for 1,1-dichloroethane by leveraging 1,2-dichloroethane’s robust cancer database. For example:

  • Both isomers induce hepatocellular carcinomas and hemangiosarcomas in mice via oral exposure .
  • The NTP (1978) study on 1,2-dichloroethane provides a high-confidence cancer slope factor (CSF) due to clear dose-response trends (Table Apx J-9) .
    Discrepancies arise in epidemiological studies due to co-exposures (e.g., vinyl chloride). Researchers should apply weight-of-evidence frameworks to prioritize mechanistic data (e.g., genotoxicity assays) over confounded human studies .

Q. What metabolic engineering approaches enhance microbial degradation of 1,2-dichloroethane in contaminated environments?

The dhlA gene from Xanthobacter autotrophicus GJ10 encodes a haloalkane dehalogenase that converts 1,2-dichloroethane to 2-chloroethanol. Key strategies include:

  • Heterologous expression : Cloning dhlA into E. coli or Pseudomonas spp. for constitutive enzyme production (up to 30% of soluble cellular protein) .
  • Pathway optimization : Coupling dehalogenation with downstream enzymes (e.g., alcohol dehydrogenases) to minimize toxic intermediates .
    Field trials require monitoring VOC emissions during biodegradation, as adsorbed 1,2-dichloroethane in soil can re-volatilize .

Q. How do Brønsted vs. Lewis acid sites in catalysts influence 1,2-dichloroethane dehydrochlorination efficiency?

Cobalt-containing β-zeolites catalyze 1,2-dichloroethane dehydrochlorination to vinyl chloride with >99% selectivity. Brønsted acid sites protonate C-Cl bonds, while Lewis sites stabilize transition states. Experimental validation includes:

  • Temperature-programmed desorption (TPD) : To quantify acid site density.
  • Kinetic isotope effects (KIE) : To distinguish proton-transfer mechanisms .
    Contradictions in activity between Co²⁺-exchanged vs. impregnated catalysts highlight the role of metal dispersion and site accessibility .

Data Contradiction Analysis

Q. Why do dermal absorption rates for 1,2-dichloroethane vary between occupational and experimental studies?

Urusova (1953) reported rapid mammary transfer (2.8 mg/100 mL milk), whereas Gajjar and Kasting (2014) found <1% absorption in in vitro models. Key factors:

  • Dose dependency : Higher occupational exposures may saturate metabolic pathways (e.g., glutathione conjugation).
  • Matrix effects : Milk lipids vs. synthetic skin models alter partitioning coefficients .
    Researchers must standardize exposure matrices (e.g., artificial sweat for dermal studies) and validate analytical methods (e.g., headspace GC for volatiles).

Q. How do regulatory classifications of 1,2-dichloroethane carcinogenicity (IARC 2B vs. EPA Probable) impact risk assessment methodologies?

IARC’s Group 2B (“possibly carcinogenic”) relies on limited human evidence but strong animal data, while EPA’s classification integrates mechanistic and toxicokinetic models. Methodologically, this divergence necessitates:

  • Probabilistic risk assessment : To quantify uncertainty in low-dose extrapolation.
  • Comparative potency analysis : Benchmarking against structurally analogous carcinogens (e.g., 1,1-dichloroethane) .

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